2-Ethoxy-5-nitrobenzoic acid
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Overview
Description
2-Ethoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzoic acid core
Mechanism of Action
Target of Action
Nitro compounds, such as 2-ethoxy-5-nitrobenzoic acid, are known to interact with various biological targets due to their electron-withdrawing nature .
Mode of Action
Nitro compounds typically act as electron acceptors, forming a hybrid structure with a full positive charge on nitrogen and a half-negative charge on each oxygen . This property may influence the compound’s interaction with its targets.
Biochemical Pathways
For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves oxidative addition and transmetalation, where organoboron reagents are transferred from boron to palladium .
Pharmacokinetics
The polar character of nitro compounds typically results in lower volatility compared to similar compounds, which may influence their bioavailability .
Result of Action
Nitro compounds are known to have high dipole moments, which can influence their interactions with biological molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of organoboron reagents, which are used in Suzuki–Miyaura coupling, can be influenced by air and moisture . .
Biochemical Analysis
Biochemical Properties
They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
Nitro compounds are known to have significant effects on cellular processes .
Metabolic Pathways
Benzoic acid derivatives can undergo various metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-nitrobenzoic acid typically involves the nitration of 2-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_9\text{O}_3\text{H} + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_9\text{NO}_5 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.
Types of Reactions:
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Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride. [ \text{C}_9\text{H}_9\text{NO}_5 + 3\text{H}_2 \rightarrow \text{C}_9\text{H}_9\text{NH}_2\text{O}_3 + 2\text{H}_2\text{O} ]
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Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide for hydrolysis, halides for nucleophilic substitution.
Major Products Formed:
Reduction: 2-ethoxy-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Nitrobenzoic acid: Similar structure but lacks the ethoxy group.
4-Ethoxy-3-nitrobenzoic acid: Similar structure with different positions of the nitro and ethoxy groups.
2-Ethoxybenzoic acid: Lacks the nitro group.
Uniqueness: 2-Ethoxy-5-nitrobenzoic acid is unique due to the specific positioning of the ethoxy and nitro groups on the benzoic acid core, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-ethoxy-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(10(13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKKMLOKFZITPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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